Methyl 3-methyl-2-butenoate

Beschreibung

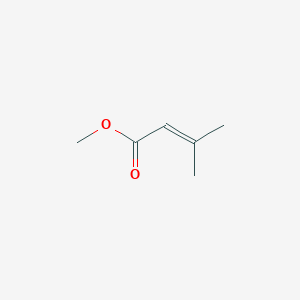

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBCCGGICGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061283 | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-50-5 | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YS6J4URT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-2-butenoate

CAS Number: 924-50-5

This technical guide provides a comprehensive overview of methyl 3-methyl-2-butenoate, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

Methyl 3-methyl-2-butenoate, also known as methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester.[1] It is a colorless liquid with a characteristic fruity, ethereal odor, notably found in snake fruit.[1][2] The following tables summarize its key physical, chemical, and spectral properties.

Table 1: Physical and Chemical Properties of Methyl 3-methyl-2-butenoate

| Property | Value | Source(s) |

| CAS Number | 924-50-5 | [2][3] |

| Molecular Formula | C6H10O2 | [4][] |

| Molecular Weight | 114.14 g/mol | [] |

| Density | 0.873 g/mL at 25 °C | |

| Boiling Point | 70-75 °C at 60 mmHg | [6] |

| Melting Point | -41 °C | [4][6] |

| Flash Point | 37 °C (98.6 °F) - closed cup | |

| Refractive Index (n20/D) | 1.4364 | [6] |

| Solubility | Insoluble in water; Soluble in chloroform and carbon tetrachloride. | [6] |

| Vapor Pressure | 7.4 ± 0.2 mmHg at 25 °C | [4] |

Table 2: Spectroscopic Data for Methyl 3-methyl-2-butenoate

| Spectrum Type | Key Features/Reference | Source(s) |

| ¹H NMR | Spectra available from chemical suppliers. | [7] |

| ¹³C NMR | Spectra available from chemical suppliers. | |

| Mass Spectrometry (MS) | Spectra available from chemical suppliers and databases. | [7] |

| Infrared (IR) | Spectra available from chemical suppliers. | [7] |

| UV max | 216 nm (in CH3CN) | [6] |

Synthesis and Experimental Protocols

The most common method for synthesizing methyl 3-methyl-2-butenoate is the esterification of 3,3-dimethylacrylic acid with methanol.[8] This reaction is typically catalyzed by an acid.

Experimental Protocol: Esterification of 3,3-Dimethylacrylic Acid

This protocol describes a general procedure for the synthesis of methyl 3-methyl-2-butenoate using an ionic liquid catalyst, which is a greener alternative to traditional acid catalysts.

Materials:

-

3,3-Dimethylacrylic acid (Isoponic acid)

-

Methanol

-

Ionic Liquid Catalyst (e.g., [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate or N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate)[8][9]

-

Catalyst (e.g., NiW/Al-CA)[8]

-

Saturated sodium carbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Four-necked flask (100 mL) equipped with a stirrer, condenser, thermometer, and constant pressure dropping funnel

-

To the 100 mL four-necked flask, add 3,3-dimethylacrylic acid (e.g., 52 g), methanol (e.g., 48 g), the ionic liquid (e.g., 0.1 mol), and the catalyst (e.g., 1.0 g).

-

Heat the mixture to reflux (approximately 75 °C) with continuous stirring.

-

Maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by gas chromatography.

-

After the reaction is complete, allow the mixture to cool. The organic layer and the ionic liquid catalyst will form distinct layers.

-

Separate the organic layer.

-

Neutralize the organic liquid with a saturated sodium carbonate solution.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the unreacted methanol by distillation.

-

The final product, methyl 3-methyl-2-butenoate, is obtained as a colorless, transparent liquid by distillation under reduced pressure.

Experimental Workflow: Synthesis and Purification

Applications in Research and Drug Development

Methyl 3-methyl-2-butenoate is a versatile building block in organic synthesis due to its reactive α,β-unsaturated ester functionality.[2] This makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Key Chemical Reactions

-

Michael Additions: The electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack.

-

Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.

Logical Relationship of Applications

Biological Activity and Potential Signaling Pathways

While research into the specific biological activities of pure methyl 3-methyl-2-butenoate is ongoing, some studies have indicated potential areas of interest for drug development professionals.

α-Glucosidase Inhibition

Crude extracts of Nervilia racemosa, containing methyl 3-methyl-2-butenoate among other compounds, have demonstrated potent α-glucosidase inhibition.[] α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels.[10][11] Although the inhibitory activity of the isolated methyl 3-methyl-2-butenoate has not been explicitly detailed, this finding suggests a potential therapeutic application that warrants further investigation.

The mechanism of α-glucosidase inhibitors involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

Potential Signaling Pathway: α-Glucosidase Inhibition

Other Biological Activities

Methyl 3-methyl-2-butenoate has also been identified as a volatile metabolite from the fungus Arthrobotrys oligospora that attracts nematodes.[] It appears to interfere with nematode mating, possibly by mimicking sex pheromones and involving the AWC olfactory neuron.[] This highlights a potential application in the development of novel pesticides.

Safety and Handling

Methyl 3-methyl-2-butenoate is a flammable liquid and should be handled with appropriate safety precautions. Keep it away from sources of ignition and take precautionary measures against static discharges. It is recommended to use personal protective equipment such as eye shields and gloves when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Methyl 3-methyl-2-butenoate (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 3-methyl-2-butenoate(924-50-5) 1H NMR [m.chemicalbook.com]

- 8. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 9. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents [patents.google.com]

- 10. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methyl 3-methyl-2-butenoate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Methyl 3-methyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of methyl 3-methyl-2-butenoate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a starting material, intermediate, or reference standard. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes and relationships to facilitate a deeper understanding of this chemical entity.

Chemical Identity and Structure

Methyl 3-methyl-2-butenoate, also known as methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester.[1] Its chemical structure consists of a methacrylate core with two methyl groups at the 3-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 3-methylbut-2-enoate[2] |

| Synonyms | Methyl 3,3-dimethylacrylate, Methyl senecioate[3] |

| CAS Number | 924-50-5[4] |

| Molecular Formula | C6H10O2[2] |

| Molecular Weight | 114.14 g/mol [2] |

| SMILES | COC(=O)\C=C(\C)C[5] |

| InChI Key | FZIBCCGGICGWBP-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of methyl 3-methyl-2-butenoate are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Overripe fruity, ethereal[1] |

| Melting Point | -41 °C[6][7] |

| Boiling Point | 70-75 °C at 60 mmHg[5][8], 136.5 °C at 760 mmHg[7] |

| Density | 0.935 g/mL at 20 °C[6][9], 0.873 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.4364[5][8] |

| Solubility | Insoluble in water; Soluble in chloroform, carbon tetrachloride, and other organic solvents[6][9] |

| Flash Point | 37 °C (99 °F)[6][10] |

| Vapor Pressure | 7.36 mmHg at 25 °C[6] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of methyl 3-methyl-2-butenoate.

Table 3: Spectroscopic Information

| Technique | Data |

| ¹H NMR | Spectrum available[11] |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (MS) | Spectrum available[12] |

| Infrared (IR) Spectroscopy | Spectrum available[11] |

| UV (λmax) | 216 nm (in CH3CN)[6][8] |

Safety and Handling

Methyl 3-methyl-2-butenoate is a flammable liquid and an irritant.[6][13] Proper safety precautions must be observed during its handling and storage.

Table 4: Safety Information

| Hazard | Description |

| GHS Pictogram | GHS02 (Flammable)[10] |

| Signal Word | Warning[10] |

| Hazard Statements | H226: Flammable liquid and vapour[13] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[13] |

| Hazard Class | 3 (Flammable liquids)[6] |

| Packing Group | III[6] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, suitable respirator[10] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][13] Keep away from sources of ignition.[6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physicochemical properties of methyl 3-methyl-2-butenoate.

Synthesis of Methyl 3-methyl-2-butenoate via Fischer Esterification

This protocol describes the synthesis of methyl 3-methyl-2-butenoate from 3,3-dimethylacrylic acid and methanol using an acid catalyst.

Materials:

-

3,3-Dimethylacrylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1 mole of 3,3-dimethylacrylic acid with 4.4 moles of methanol.[6]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to 60-70 °C for 5 hours with continuous stirring.[6]

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation under reduced pressure to obtain pure methyl 3-methyl-2-butenoate.[14]

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of methyl 3-methyl-2-butenoate.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of methyl 3-methyl-2-butenoate

Procedure:

-

Attach a small test tube containing a few drops of the sample to a thermometer.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid methyl 3-methyl-2-butenoate can be determined using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (or a small graduated cylinder)

-

Analytical balance

-

Water bath (for temperature control)

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the sample of methyl 3-methyl-2-butenoate, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Wipe the outside of the pycnometer dry and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Sample of methyl 3-methyl-2-butenoate

-

Dropper

Procedure:

-

Turn on the refractometer and the constant temperature water circulator set to 20 °C.

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol).

-

Apply a few drops of the sample onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of methyl 3-methyl-2-butenoate in water and an organic solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Sample of methyl 3-methyl-2-butenoate

-

Distilled water

-

Chloroform

Procedure:

-

Solubility in Water: Add approximately 0.5 mL of methyl 3-methyl-2-butenoate to a test tube containing 2 mL of distilled water. Vortex the mixture for 30 seconds. Observe if the compound dissolves completely, forms a separate layer, or appears as a cloudy suspension. Record the observation.

-

Solubility in Organic Solvent: Add approximately 0.5 mL of methyl 3-methyl-2-butenoate to a test tube containing 2 mL of chloroform. Vortex the mixture for 30 seconds. Observe if the compound is miscible with the solvent. Record the observation.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction mechanism for the preparation of methyl 3-methyl-2-butenoate.

Caption: Experimental workflow for the synthesis of methyl 3-methyl-2-butenoate.

Caption: Logical relationship of the Fischer esterification mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. vernier.com [vernier.com]

- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phillysim.org [phillysim.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physical Properties of Methyl 3-Methyl-2-Butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-butenoate, also known as methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester.[1] It is recognized for its characteristic overripe fruity and ethereal odor and has been identified as a significant aroma component in snake fruit.[1] Beyond its role as a flavor and fragrance agent, this compound serves as a valuable raw material and intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.[1] A thorough understanding of its physical properties is essential for its application in chemical synthesis, quality control, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of methyl 3-methyl-2-butenoate, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of methyl 3-methyl-2-butenoate are summarized in the table below. These values have been compiled from various chemical and safety data sources.

| Property | Value |

| Molecular Formula | C6H10O2[2][3] |

| Molecular Weight | 114.14 g/mol [2] |

| Appearance | Colorless to almost colorless, clear liquid[3][4] |

| Melting Point | -41 °C[2][3][4] |

| Boiling Point | 136.5 °C at 760 mmHg[2][5] 70-75 °C at 60 mmHg[1][3][4] |

| Density | 0.9 ± 0.1 g/cm³[2] 0.873 g/mL at 25 °C |

| Refractive Index | n20/D 1.4364[1][3] |

| Flash Point | 37 °C (99 °F) - closed cup[3][4] |

| Vapor Pressure | 7.36 mmHg at 25 °C[3] |

| Solubility | Insoluble in water; Soluble in chloroform and other organic solvents.[3][4] |

| CAS Number | 924-50-5[1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of methyl 3-methyl-2-butenoate.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stir plate and small magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of methyl 3-methyl-2-butenoate into the small test tube along with a magnetic stir bar.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Secure the test tube in a heating block or oil bath situated on a stir plate.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

-

A steady stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[6]

Determination of Density

This protocol outlines the use of a graduated cylinder and an electronic balance to determine the density of liquid methyl 3-methyl-2-butenoate.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

-

Using a pipette, accurately transfer a known volume (e.g., 10 mL) of methyl 3-methyl-2-butenoate into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Place the graduated cylinder with the sample back on the electronic balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density to ensure precision.[7][8]

Determination of Refractive Index

The refractive index can be determined using a refractometer, a common instrument in chemistry laboratories.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (to maintain 20 °C)

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or isopropanol for cleaning

Procedure:

-

Ensure the refractometer is calibrated and the prism surfaces are clean.

-

Set the circulating water bath to maintain the refractometer's prisms at 20 °C.

-

Using a clean dropper, place a few drops of methyl 3-methyl-2-butenoate onto the surface of the lower prism.

-

Close the prisms gently to ensure the liquid spreads evenly.

-

Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. For a digital refractometer, the value will be displayed.

-

Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol) and a lint-free tissue after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid sample like methyl 3-methyl-2-butenoate.

Caption: Logical workflow for the determination of physical properties.

References

- 1. Methyl 3-methyl-2-butenoate | 924-50-5 [chemicalbook.com]

- 2. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-methyl-2-butenoate CAS#: 924-50-5 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 3-Methyl-2-Butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-methyl-2-butenoate (also known as methyl 3,3-dimethylacrylate), a key organic compound with applications in chemical synthesis and potential biological activities. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its role as a potential therapeutic agent.

Physicochemical and Spectroscopic Data

Methyl 3-methyl-2-butenoate is a colorless liquid with a characteristic fruity, ethereal odor. Its fundamental properties are crucial for its application in research and development. The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 924-50-5 | |

| Density | 0.873 g/mL at 25 °C | |

| Boiling Point | 70-75 °C at 60 mmHg | |

| Melting Point | -41 °C | --- |

| Refractive Index (n20/D) | 1.4364 | |

| Flash Point | 37 °C (98.6 °F) - closed cup | --- |

| InChI Key | FZIBCCGGICGWBP-UHFFFAOYSA-N | [1] |

| SMILES | CC(=CC(=O)OC)C | --- |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis and analytical characterization of methyl 3-methyl-2-butenoate.

Methyl 3-methyl-2-butenoate can be synthesized through the acid-catalyzed esterification of 3,3-dimethylacrylic acid with methanol.

Materials:

-

3,3-Dimethylacrylic acid (1.0 mol)

-

Methanol (4.4 mol, anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Saturated Brine solution

-

Anhydrous Magnesium Sulfate

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethylacrylic acid and methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water to separate the organic layer.

-

Extract the aqueous layer with chloroform.

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (chloroform and excess methanol) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 3-methyl-2-butenoate.

GC-MS is a definitive method for confirming the identity and purity of volatile compounds like methyl 3-methyl-2-butenoate.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (split mode, 50:1).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300.

Expected Results: The resulting total ion chromatogram should show a major peak at a specific retention time corresponding to methyl 3-methyl-2-butenoate. The mass spectrum for this peak will display a molecular ion peak ([M]⁺) at m/z = 114.[1] Key fragment ions would be observed, corresponding to the loss of a methoxy group (m/z = 83) and other characteristic fragments.

NMR spectroscopy provides detailed structural information.

¹H NMR (Proton NMR):

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Chemical Shifts (δ):

-

~5.7 ppm (singlet, 1H): vinyl proton (-CH=).

-

~3.6 ppm (singlet, 3H): methoxy protons (-OCH₃).

-

~2.1 ppm (singlet, 3H): methyl protons cis to the ester group.

-

~1.9 ppm (singlet, 3H): methyl protons trans to the ester group.

-

¹³C NMR (Carbon NMR):

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

-

Expected Chemical Shifts (δ):

-

~167 ppm: ester carbonyl carbon (C=O).

-

~158 ppm: quaternary vinyl carbon (=C(CH₃)₂).

-

~116 ppm: vinyl methine carbon (=CH-).

-

~51 ppm: methoxy carbon (-OCH₃).

-

~27 ppm: methyl carbon.

-

~20 ppm: methyl carbon.

-

Biological Activity and Potential Applications

Recent studies have identified methyl 3-methyl-2-butenoate as a compound with potential biological relevance, particularly in the context of metabolic disorders.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[2] The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes, as it slows down carbohydrate digestion and reduces postprandial hyperglycemia.[3][4]

Methyl 3-methyl-2-butenoate has been identified as a component in plant extracts showing potent alpha-glucosidase inhibitory effects. While the precise mechanism for this specific molecule is under investigation, inhibitors of this class typically act by competitively binding to the active site of the enzyme, preventing the natural substrate from binding. This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.[5] The development of such inhibitors from natural sources is a promising area for creating safer and more effective antidiabetic drugs.[2][5]

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of methyl 3-methyl-2-butenoate (CAS No. 924-50-5), with a specific focus on its boiling point. This α,β-unsaturated ester is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] A thorough understanding of its physical characteristics, particularly its boiling point under various pressures, is essential for its purification, handling, and application in complex molecular synthesis.[2]

Physicochemical Data Summary

The quantitative properties of methyl 3-methyl-2-butenoate are summarized in the table below. These parameters are critical for designing experimental setups, performing purification, and ensuring safe handling.

| Property | Value | Conditions |

| Boiling Point | 136.5 °C | at 760 mmHg (Atmospheric Pressure)[3] |

| 70-75 °C | at 60 mmHg (Reduced Pressure)[1][4][5][6] | |

| Melting Point | -41 °C[3][5] | - |

| Density | 0.9 ± 0.1 g/cm³ | - |

| 0.873 g/mL | at 25 °C[6] | |

| 0.935 g/mL | at 20 °C[4] | |

| Molecular Weight | 114.14 g/mol [3][] | - |

| Refractive Index | n20/D 1.4364[4][6] | at 20 °C |

| Flash Point | 37 °C (98.6 °F) | Closed Cup |

| Vapor Pressure | 7.36 mmHg | at 25 °C[4] |

| Water Solubility | Insoluble[4] | - |

| Molecular Formula | C₆H₁₀O₂[3][] | - |

Experimental Protocols

The determination of the boiling point is intrinsically linked to the purification of the compound via distillation. The following protocol outlines a common laboratory-scale synthesis and subsequent purification of methyl 3-methyl-2-butenoate, where the boiling point at reduced pressure is practically applied.

Protocol: Synthesis and Purification by Vacuum Distillation

This protocol involves a two-step process: the synthesis of the intermediate 3-methyl-2-butenoic acid (isopentenoic acid) from diacetone, followed by its esterification to yield methyl 3-methyl-2-butenoate.

Part 1: Synthesis of 3-Methyl-2-butenoic Acid

-

Reaction Setup : In a reaction flask, combine diacetone (1 mol) with a sodium hypochlorite solution (500 mL).

-

Initiation : The reaction is exothermic. Allow the temperature to rise to 50°C.

-

Addition : Begin the dropwise addition of more sodium hypochlorite solution. Control the rate of addition to maintain the reaction temperature between 55-60°C.

-

Reaction Completion : After the addition is complete, raise the temperature to approximately 65°C and continue stirring as the mixture cools naturally for 3-4 hours.

-

Quenching : Add a small amount of sodium sulfite (Na₂SO₃) to neutralize any excess sodium hypochlorite.

-

Extraction : Allow the mixture to stand and separate. Remove the chloroform layer. Acidify the remaining aqueous layer with dilute sulfuric acid (H₂SO₄) at 20°C.

-

Isolation : Extract the acidified layer with chloroform. The resulting product is 3-methyl-2-butenoic acid.

Part 2: Esterification and Purification

-

Reaction Setup : Combine the synthesized 3-methyl-2-butenoic acid (1 mol) with methanol (4.4 mol) in a reaction flask.

-

Catalysis : Add a small amount of concentrated sulfuric acid as a catalyst.

-

Esterification : Stir the mixture at 60-70°C for 5 hours to facilitate the esterification reaction.

-

Workup : After cooling, dilute the mixture with water to separate the organic layer. Extract the aqueous layer with chloroform.

-

Neutralization : Combine all organic layers and wash first with a dilute sodium carbonate (Na₂CO₃) solution and then with water.

-

Purification (Vacuum Distillation) : Dry the organic layer over anhydrous magnesium sulfate. The crude product is then purified by distillation under reduced pressure (vacuum distillation).

-

Boiling Point Determination : Collect the fraction that distills at 70-75°C under a pressure of 60 mmHg .[1][4][5][6] This fraction is the purified methyl 3-methyl-2-butenoate. This procedure confirms the boiling point at that specific pressure.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the conceptual relationship between pressure and boiling point, and the experimental workflow for the synthesis and purification of methyl 3-methyl-2-butenoate.

References

- 1. Methyl 3-methyl-2-butenoate | 924-50-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-methyl-2-butenoate CAS#: 924-50-5 [m.chemicalbook.com]

- 6. Methyl 3-methyl-2-butenoate 97 924-50-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 3-methyl-2-butenoate (CAS 924-50-5), with a specific focus on its melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.

Core Physicochemical Data

Methyl 3-methyl-2-butenoate, also known as methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester.[1][2] It is recognized as a significant raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The compound is a colorless liquid with a characteristic overripe, fruity, and ethereal odor, notably contributing to the aroma of snake fruit.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of methyl 3-methyl-2-butenoate for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | -41°C | [1][3][4] |

| Boiling Point | 136.5 ± 0.0 °C at 760 mmHg70-75 °C at 60 mmHg | [3][1][2][4][5] |

| Density | 0.9 ± 0.1 g/cm³0.873 g/mL at 25 °C | [3][5] |

| Molecular Formula | C₆H₁₀O₂ | [1][3][6] |

| Molecular Weight | 114.14 g/mol | [1][3][6] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.4364 | [1][2][5] |

| CAS Number | 924-50-5 | [1][3][6] |

| EINECS Number | 213-107-4 | [1] |

Experimental Protocols: Determination of Melting/Freezing Point

The reported melting point of methyl 3-methyl-2-butenoate is -41°C. As this is a sub-zero temperature, the experimental procedure is more accurately described as a freezing point determination. The following protocol is a generalized method based on established principles, such as those found in Beckmann's method, for determining the freezing point of a liquid.

Objective: To accurately determine the freezing point of a liquid sample, such as methyl 3-methyl-2-butenoate.

Apparatus:

-

Freezing tube with a side arm for sample introduction.

-

Outer, larger glass tube to create an insulating air jacket.

-

Large vessel for a cooling bath (e.g., a Dewar flask).

-

Low-temperature thermometer or digital temperature probe with a resolution of at least 0.1°C.

-

Stirrer (manual or magnetic).

-

Cooling mixture (e.g., dry ice/acetone or an appropriate cryogenic bath).

Procedure:

-

Sample Preparation: A precisely measured volume of methyl 3-methyl-2-butenoate is introduced into the clean, dry freezing tube via the side arm.

-

Apparatus Assembly: The thermometer or temperature probe is immersed in the liquid, ensuring the bulb or sensor is fully submerged but not touching the bottom or sides of the tube. The freezing tube is then placed inside the larger outer tube.

-

Cooling Bath Preparation: The cooling bath is prepared in the large vessel. The temperature of the bath should be maintained at 5-10°C below the expected freezing point of the sample.

-

Cooling and Data Collection: The entire assembly (freezing tube within the outer tube) is carefully lowered into the cooling bath. The sample is stirred gently and continuously to ensure uniform temperature distribution. The temperature is recorded at regular intervals (e.g., every 30 seconds).

-

Observation of Freezing: As the liquid cools, the temperature will decrease steadily. A phenomenon known as supercooling may occur, where the temperature drops below the true freezing point before crystallization begins.

-

Freezing Point Determination: Upon the formation of the first crystals, the temperature will rise abruptly and then plateau. This constant temperature, where the liquid and solid phases are in equilibrium, is the freezing point of the substance. Data collection should continue until the sample has completely solidified and the temperature begins to drop again.

-

Data Analysis: A cooling curve is plotted with temperature on the y-axis and time on the x-axis. The freezing point is identified as the temperature of the plateau on the graph. If supercooling occurred, the freezing point is the highest temperature reached after the initial crystal formation.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle the flammable liquid in a well-ventilated area, away from ignition sources.

-

Exercise caution when working with cryogenic cooling baths.

Conceptual Synthesis and Logical Relationships

Methyl 3-methyl-2-butenoate is a key intermediate in various chemical syntheses. The following diagram illustrates a conceptual workflow for its laboratory-scale synthesis and subsequent purification, highlighting the logical progression from reactants to the final product.

References

An In-Depth Technical Guide to the Solubility of Methyl 3-Methyl-2-Butenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-methyl-2-butenoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, particularly miscibility, and provides a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For liquid solutes like methyl 3-methyl-2-butenoate, this is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Methyl 3-methyl-2-butenoate, an ester, possesses both polar (the ester group) and non-polar (the hydrocarbon chain) characteristics, influencing its solubility behavior.

Qualitative Solubility of Methyl 3-Methyl-2-Butenoate

Based on available chemical data, methyl 3-methyl-2-butenoate is characterized as being soluble in several organic solvents and insoluble in water.[1][2] While precise quantitative values are not widely reported, its chemical structure suggests it is likely miscible with a range of common organic solvents.

Table 1: Qualitative Solubility of Methyl 3-Methyl-2-Butenoate

| Solvent | Chemical Formula | Polarity | Reported Solubility/Miscibility |

| Chloroform | CHCl₃ | Non-polar | Soluble[1][2] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble[1] |

| Ethanol | C₂H₅OH | Polar | Likely Miscible |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Non-polar | Likely Miscible |

| Water | H₂O | Highly Polar | Insoluble[1][2] |

*Note: The miscibility of a similar compound, methyl 2-methyl-3-butenoate, in ethanol and ether suggests that methyl 3-methyl-2-butenoate is also likely to be miscible with these solvents.[3]

Experimental Protocols

The following is a detailed methodology for determining the miscibility of a liquid analyte, such as methyl 3-methyl-2-butenoate, with various organic solvents. This protocol is adapted from standard laboratory procedures for solubility and miscibility testing.

Objective:

To determine the miscibility of methyl 3-methyl-2-butenoate with a range of common organic solvents at ambient temperature.

Materials:

-

Methyl 3-methyl-2-butenoate (high purity)

-

Test Solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane

-

Glass test tubes with stoppers or screw caps

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

A well-ventilated fume hood

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Solvent Addition: Into a clean, dry test tube, add a specific volume (e.g., 2 mL) of the organic solvent to be tested.

-

Analyte Addition: To the same test tube, add an equal volume (2 mL) of methyl 3-methyl-2-butenoate.

-

Mixing: Securely cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing of the two liquids.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes.

-

Analysis: Observe the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers, cloudiness (turbidity), or droplets, which would indicate immiscibility.

-

Repeat: Repeat this procedure for each of the selected organic solvents.

-

Documentation: Record all observations for each solvent tested.

Interpretation of Results:

-

Miscible: The formation of a single, clear, homogeneous liquid phase indicates that methyl 3-methyl-2-butenoate is miscible with the solvent under the tested conditions.

-

Immiscible: The presence of two distinct layers, persistent cloudiness, or the formation of an emulsion indicates that the two liquids are immiscible.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general principle of miscibility.

Figure 1. Workflow for determining the miscibility of a liquid analyte in a solvent.

Figure 2. Conceptual diagram illustrating the difference between miscible and immiscible liquids.

References

Spectroscopic Profile of Methyl 3-methyl-2-butenoate: A Technical Guide

Introduction

Methyl 3-methyl-2-butenoate, an α,β-unsaturated ester, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methyl-2-butenoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are also presented to aid researchers in obtaining high-quality, reproducible results.

Spectroscopic Data

The structural confirmation of Methyl 3-methyl-2-butenoate is achieved through the combined interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a definitive fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for Methyl 3-methyl-2-butenoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-methyl-2-butenoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.65 | Singlet | 1H | =CH |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.15 | Singlet | 3H | -CH₃ (cis to COOCH₃) |

| ~1.88 | Singlet | 3H | -CH₃ (trans to COOCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-methyl-2-butenoate

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (Ester carbonyl) |

| ~158.0 | =C(CH₃)₂ |

| ~116.0 | =CH |

| ~51.0 | -OCH₃ |

| ~27.5 | -CH₃ (cis to COOCH₃) |

| ~20.5 | -CH₃ (trans to COOCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Data is analogous to the corresponding carboxylic acid, with adjustments for the methyl ester group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 3-methyl-2-butenoate is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for Methyl 3-methyl-2-butenoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 3-methyl-2-butenoate is summarized below.[2]

Table 4: Mass Spectrometry Data for Methyl 3-methyl-2-butenoate

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~25 | [M]⁺ (Molecular ion) |

| 99 | ~10 | [M - CH₃]⁺ |

| 83 | ~100 | [M - OCH₃]⁺ |

| 55 | ~70 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-20 mg of Methyl 3-methyl-2-butenoate for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: Approximately 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation: As Methyl 3-methyl-2-butenoate is a liquid, a neat spectrum can be obtained. Place one to two drops of the liquid onto the center of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Identify and label the major absorption peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of Methyl 3-methyl-2-butenoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to Methyl 3-methyl-2-butenoate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Methyl 3-methyl-2-butenoate.

Caption: Workflow for the spectroscopic characterization.

References

The Diverse Biological Activities of Methyl 3-methyl-2-butenoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-butenoate, a simple α,β-unsaturated ester, serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities. These activities span a broad spectrum, including antifungal, anti-inflammatory, and cytotoxic effects, making this class of compounds a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various methyl 3-methyl-2-butenoate derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of Methyl 3-methyl-2-butenoate and its Derivatives

The parent compound, methyl 3-methyl-2-butenoate, can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. A common method involves refluxing the reactants in the presence of an acid catalyst.[1] One specific protocol involves reacting isoponic acid with methanol and an ionic liquid catalyst under reflux conditions.[1] The resulting ester can then be purified by distillation under reduced pressure.[1]

Derivatives can be synthesized through various chemical modifications of this core structure. For instance, butenolide derivatives containing an amide moiety have been designed and synthesized, drawing inspiration from the structure of flupyradifurone.[2] The synthesis of thiadiazinan butanoate derivatives has also been reported, leading to compounds with notable anti-inflammatory properties.

Antifungal Activity

Certain derivatives of methyl 3-methyl-2-butenoate, particularly those with a butenolide structure, have demonstrated potent antifungal activity. The primary method for evaluating this activity is the mycelium growth rate method.[3][4]

Quantitative Data for Antifungal Activity

| Compound/Derivative | Fungal Strain | EC50 (mg/L) | Reference |

| Butenolide derivative V-6 | Sclerotinia sclerotiorum | 1.51 | [3][4] |

| Butenolide derivative VI-7 | Sclerotinia sclerotiorum | 1.81 | [3][4] |

| Lead compound 3-8 | Sclerotinia sclerotiorum | 10.62 | [3][4] |

| Compound 19 (Butenolide with amide) | Xanthomonas oryzae pv. oryzae (Xoo) | 35.8 | [2] |

| Bismerthiazol (Standard) | Xanthomonas oryzae pv. oryzae (Xoo) | 73.5 | [2] |

Experimental Protocol: Mycelium Growth Rate Assay

The in vitro antifungal activity of the compounds is determined by measuring the inhibition of mycelial growth on a solid medium.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations. The final concentration of the solvent should be kept constant in all plates and should not affect fungal growth.

-

Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

-

Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group. The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is then calculated from the dose-response curve.

Mycelium Growth Rate Assay Workflow

Anti-inflammatory Activity

Several derivatives of methyl 3-methyl-2-butenoate have shown promising anti-inflammatory effects. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Time after Carrageenan | Dose | Paw Edema Inhibition (%) | Reference |

| Methyl Thiadiazinan-3yl Butanoate | 3 hours | 100 mg/kg | 23.2 | |

| Methyl Thiadiazinan-3yl Butanoate | 5 hours | 100 mg/kg | 26.2 | |

| Ibuprofen (Standard) | 5 hours | - | - | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce the acute inflammation induced by carrageenan.

-

Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental conditions for a week.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Assay Workflow

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of some butenolide and other related derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][6][7][8]

Inhibition of NF-κB and MAPK Pathways

Cytotoxic Activity

Various derivatives of methyl 3-methyl-2-butenoate, especially butenolides and their analogs, have been investigated for their cytotoxic effects against different cancer cell lines. The MTT assay is a common colorimetric assay used to assess cell viability and cytotoxicity.

Quantitative Data for Cytotoxic Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Butenolide derivative 11 | PI3K enzyme | 1.7 | |

| Butenolide derivative 12 | PI3K enzyme | 9.8 | |

| 1,3-BA | HepG2 (Liver) | 7 | [9] |

| TBC | Various | 16-24 | [9] |

| TBA | Various | 25-34 | [9] |

| Compound 4a | HepG2 (Liver) | 0.047 | [9] |

| Compound 7b | HepG2 (Liver) | 0.041 | [9] |

| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [10] |

| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [10] |

| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 (Breast) | 1.12 ± 0.06 µg/mL | [10] |

Experimental Protocol: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

MTT Assay for Cytotoxicity Workflow

Mechanism of Cytotoxic Action: Induction of Apoptosis

The cytotoxic effects of many butenolide derivatives are often mediated through the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some butenolide derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[11][12][13]

Induction of Apoptosis by Butenolide Derivatives

Enzyme Inhibitory Activity

Some methyl 3-methyl-2-butenoate derivatives have been found to inhibit specific enzymes, such as α-glucosidase, which is a target for anti-diabetic drugs.

Quantitative Data for Enzyme Inhibitory Activity

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Reference |

| Scopoletin | α-glucosidase | 110.97 | [14] |

| N-trans-feruloyltyramine | α-glucosidase | 29.87 | [14] |

| N-trans-coumaroyltyramine | α-glucosidase | 0.92 | [14] |

| Acarbose (Standard) | α-glucosidase | 272.72 | [14] |

| Butyrolactone VII | Butyrylcholinesterase | 18.4 µM | [2] |

Conclusion

The methyl 3-methyl-2-butenoate scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide range of biological activities. The butenolide and thiadiazinan derivatives, in particular, have shown significant promise as antifungal, anti-inflammatory, and cytotoxic agents. Further research into the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of new therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this versatile class of compounds.

References

- 1. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bufadienolides induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma A‑375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methyl 3-Methyl-2-Butenoate: A Technical Guide for Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-butenoate (CAS: 924-50-5) is an unsaturated ester that is gaining attention as a fragrance ingredient, notable for its characteristic sweet, fruity, and ethereal aroma.[1][2] This compound is found naturally in a variety of fruits, most notably snake fruit (Salacca zalacca), where it contributes to the overall fragrance profile.[1] Its unique olfactory properties make it a molecule of interest for researchers in the fields of fragrance chemistry, sensory science, and pharmacology. This technical guide provides a comprehensive overview of the current research on methyl 3-methyl-2-butenoate as a fragrance ingredient, including its physicochemical properties, analytical methodologies, and known biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance molecule is essential for its application and analysis. The key properties of methyl 3-methyl-2-butenoate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 924-50-5 | |

| Molecular Formula | C6H10O2 | [3] |

| Molecular Weight | 114.14 g/mol | |

| Appearance | Colorless liquid | [4] |

| Odor Profile | Fruity, ethereal, sweet, overripe fruity | [1][2] |

| Boiling Point | 136 °C at 760 mmHg | [4] |

| Density | 0.935 g/cm³ | [4] |

| Refractive Index | n20/D 1.436 | |

| Flash Point | 37 °C (98.6 °F) |

Sensory & Olfactory Profile

The perceived aroma of methyl 3-methyl-2-butenoate is a key area of interest for fragrance research. While detailed sensory panel data with intensity ratings are not widely available in the public domain, its primary odor characteristics are consistently described as fruity and ethereal.

Odor Descriptors

The primary odor descriptors for methyl 3-methyl-2-butenoate are:

-

Fruity

-

Ethereal

-

Sweet

-

Overripe fruity[1]

Odor Threshold

As of the latest literature review, a specific odor detection threshold for methyl 3-methyl-2-butenoate in either air or water has not been formally reported in publicly accessible databases or research publications. The determination of this value would be a valuable contribution to the understanding of its potency as a fragrance ingredient.

Experimental Protocols

The analysis of volatile fragrance compounds like methyl 3-methyl-2-butenoate relies on specialized analytical techniques. The following sections detail the methodologies commonly employed in its identification and characterization.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific aroma-active compounds in a complex mixture. The methodology used in the identification of methyl 3-methyl-2-butenoate in snake fruit provides a relevant example.

Objective: To separate and identify the volatile compounds in a sample and to determine which of these compounds have a perceivable odor.

Methodology based on the analysis of snake fruit volatiles:

-

Sample Preparation (Solvent-Assisted Flavor Evaporation - SAFE):

-

Homogenize the fruit sample with a solvent (e.g., dichloromethane).

-

Subject the homogenate to high vacuum distillation at a low temperature to isolate the volatile compounds without thermal degradation.

-

The resulting solvent extract contains the concentrated volatile fraction.

-

-

Gas Chromatography (GC) Analysis:

-

Injector: Split/splitless injector.

-

Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically used for comprehensive separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points. A typical program might start at 40°C and ramp up to 250°C.

-

-

Olfactometry (O) and Mass Spectrometry (MS) Detection:

-

The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.

-

A trained sensory panel sniffs the effluent at the olfactometry port and records the time, duration, and description of any perceived odors.

-

The MS detector simultaneously records the mass spectrum of the eluting compounds.

-

By correlating the retention time of a perceived odor with the mass spectrum, the aroma-active compound can be identified.

-

Sensory Evaluation

Sensory evaluation is critical for understanding the perceived aroma of a fragrance ingredient. While specific panel data for pure methyl 3-methyl-2-butenoate is limited, the following is a general protocol for the sensory analysis of a fragrance ingredient.

Objective: To characterize the odor profile of a fragrance ingredient using a trained sensory panel.

Methodology:

-

Panelist Selection and Training:

-

Select panelists based on their olfactory acuity and ability to describe odors.

-

Train panelists with a wide range of standard aroma compounds to develop a common vocabulary for odor description.

-

-

Sample Preparation:

-

Prepare solutions of methyl 3-methyl-2-butenoate in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations.

-

Present the samples on smelling strips or in glass jars with coded labels to blind the panelists.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in a controlled environment with neutral airflow and no background odors.

-

Panelists rate the intensity of the overall aroma and of specific odor descriptors (e.g., fruity, sweet, ethereal) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Triangle tests or duo-trio tests can be used to determine if there is a perceivable difference between two samples.

-

Biological Interactions & Signaling Pathways

The perception of fragrance molecules is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade upon binding to an odorant.

While the specific olfactory receptor(s) that bind to methyl 3-methyl-2-butenoate have not yet been definitively identified, research on the olfactory bulb's response to esters provides some insight. Studies in rats have shown that the ester methyl 3-methyl-2-butenoate stimulates paired modules "c" and "C" in the olfactory bulb. This suggests a specific spatial activation pattern in the brain corresponding to the perception of this molecule.

Below is a generalized diagram of the olfactory signal transduction pathway.

Caption: Generalized olfactory signal transduction pathway.

Experimental and Logical Workflows